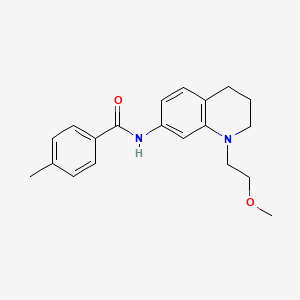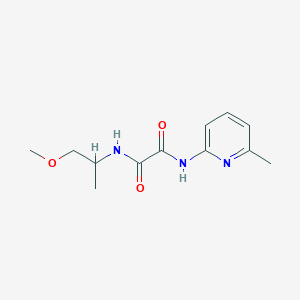
N1-(1-methoxypropan-2-yl)-N2-(6-methylpyridin-2-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(1-methoxypropan-2-yl)-N2-(6-methylpyridin-2-yl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPPO and is a derivative of oxalamide.
Mecanismo De Acción
The mechanism of action of N1-(1-methoxypropan-2-yl)-N2-(6-methylpyridin-2-yl)oxalamide is not well understood. However, it is believed to work by inhibiting the growth of microorganisms and cancer cells. It may also work by binding to metal ions and causing a change in fluorescence.
Biochemical and Physiological Effects:
N1-(1-methoxypropan-2-yl)-N2-(6-methylpyridin-2-yl)oxalamide has been shown to have antifungal and antibacterial properties. It has also been shown to inhibit the growth of cancer cells. Additionally, it has been shown to be a fluorescent probe for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N1-(1-methoxypropan-2-yl)-N2-(6-methylpyridin-2-yl)oxalamide in lab experiments include its potential applications in various fields of scientific research. It has been shown to have antifungal and antibacterial properties, inhibit the growth of cancer cells, and be a fluorescent probe for the detection of metal ions. However, the limitations of using N1-(1-methoxypropan-2-yl)-N2-(6-methylpyridin-2-yl)oxalamide in lab experiments include its limited understanding of its mechanism of action and potential toxicity.
Direcciones Futuras
There are several future directions for the research of N1-(1-methoxypropan-2-yl)-N2-(6-methylpyridin-2-yl)oxalamide. One direction is to further study its mechanism of action to better understand how it works. Another direction is to study its potential toxicity to determine if it is safe for use in humans. Additionally, it can be studied for its potential use as a fluorescent probe for the detection of metal ions in living cells. It can also be studied for its potential use in the treatment of cancer and other diseases. Finally, it can be studied for its potential use in the development of new antibiotics and antifungal drugs.
Métodos De Síntesis
The synthesis of N1-(1-methoxypropan-2-yl)-N2-(6-methylpyridin-2-yl)oxalamide involves several steps. The first step is the reaction of 6-methylpyridine-2-carboxylic acid with thionyl chloride to form 6-methylpyridine-2-carbonyl chloride. The second step involves the reaction of 6-methylpyridine-2-carbonyl chloride with N-(1-methoxypropan-2-yl)oxalamide to form N1-(1-methoxypropan-2-yl)-N2-(6-methylpyridin-2-yl)oxalamide.
Aplicaciones Científicas De Investigación
N1-(1-methoxypropan-2-yl)-N2-(6-methylpyridin-2-yl)oxalamide has potential applications in various fields of scientific research. It has been studied for its antifungal and antibacterial properties. It has also been studied for its potential use in the treatment of cancer. Additionally, it has been studied for its use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
N'-(1-methoxypropan-2-yl)-N-(6-methylpyridin-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8-5-4-6-10(13-8)15-12(17)11(16)14-9(2)7-18-3/h4-6,9H,7H2,1-3H3,(H,14,16)(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXFKMXISPBKPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=O)NC(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S)-1-(3-Methylcyclohexyl)ethyl]prop-2-enamide](/img/structure/B2461196.png)

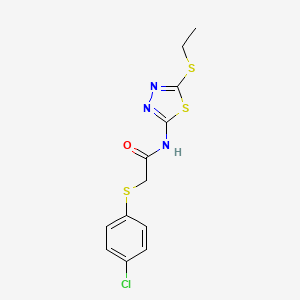
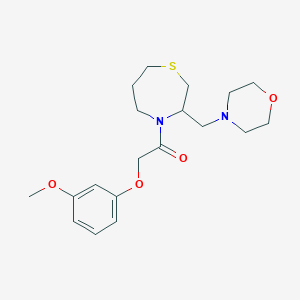
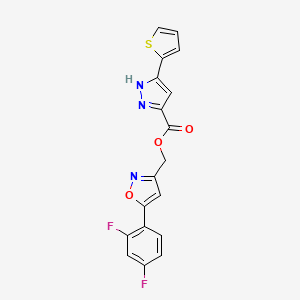
![3-(2-ethoxyethyl)-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2461204.png)
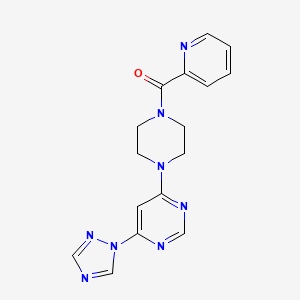
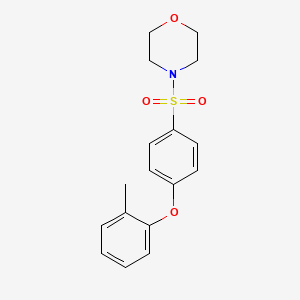
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2461208.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B2461211.png)
![N-[[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2461212.png)
![4-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B2461213.png)
